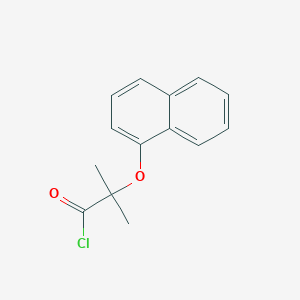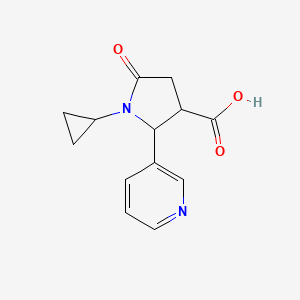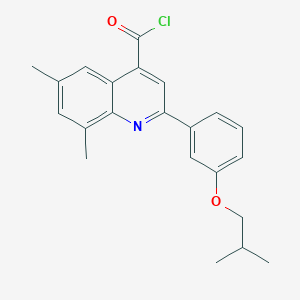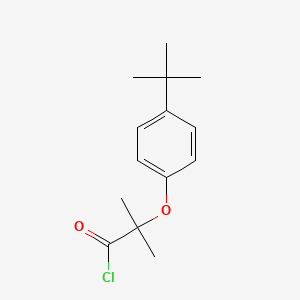
2-Methyl-2-(1-naphthyloxy)propanoyl chloride
Descripción general
Descripción
2-Methyl-2-(1-naphthyloxy)propanoyl chloride, also known as N-Methyl-N-naphthyloxypropanoyl chloride, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid that has a strong odor and is soluble in organic solvents. In scientific research, it is used as a reagent and catalyst in chemical synthesis and is also used in biochemistry and physiology studies.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-Methyl-2-(1-naphthyloxy)propanoyl Chloride Applications
2-Methyl-2-(1-naphthyloxy)propanoyl chloride is a specialized chemical compound with the molecular formula
C14H13ClO2 C_{14}H_{13}ClO_{2} C14H13ClO2
and a molecular weight of 248.71 . Its unique structure lends itself to various applications in scientific research, particularly in the field of proteomics . Below is a detailed analysis of its potential applications across different research fields.Proteomics Research
Application: As a reagent in proteomics, this compound is used to modify proteins and peptides. It can react with amino groups in proteins to form stable amide bonds, which is useful for labeling or immobilizing proteins on surfaces for analysis.
Organic Synthesis
Application: In organic chemistry, it serves as an intermediate for the synthesis of more complex organic compounds. Its reactive chloride group can be substituted with other nucleophiles, allowing for the construction of diverse molecular architectures.
Medicinal Chemistry
Application: It may be utilized in the development of pharmaceuticals. The naphthyl group is a common moiety in drug molecules, and this compound could be a precursor in synthesizing new therapeutic agents with potential biological activity.
Material Science
Application: This compound could be used in the creation of novel materials. Its ability to form covalent bonds with various substrates makes it a candidate for surface modification of materials, potentially altering their physical properties.
Analytical Chemistry
Application: It can act as a derivatization agent in analytical procedures. By reacting with specific functional groups, it can increase the volatility or detectability of certain compounds in chromatographic or spectroscopic methods.
Agricultural Chemistry
Application: There is potential for its use in developing agrochemicals. The naphthyl group can impart desirable properties to molecules, such as increased stability or specificity towards certain biological targets in pest control.
Bioconjugation Techniques
Application: In bioconjugation, it can be used to attach probes or drugs to biomolecules. This is particularly useful in targeted drug delivery systems where the compound can be used to link therapeutic agents to antibodies or other targeting molecules.
Environmental Science
Application: It may find application in environmental monitoring. As a reagent that can react with organic pollutants, it could be used in assays to detect and quantify environmental contaminants.
Each of these applications leverages the reactive nature of the propanoyl chloride group and the aromatic properties of the naphthyl moiety, making 2-Methyl-2-(1-naphthyloxy)propanoyl chloride a versatile compound in scientific research. It’s important to note that these applications are theoretical and based on the chemical properties of the compound; actual use in these areas would require further empirical research to establish efficacy and safety .
Propiedades
IUPAC Name |
2-methyl-2-naphthalen-1-yloxypropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCPSVQCXLAEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(1-naphthyloxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)
![3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B1393835.png)



![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)



